(2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-13-7-9-15-16(12-21)20(25-18(15)11-13)22-19(23)10-8-14-5-3-4-6-17(14)24-2/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,22,23)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYFBYEKVJJTKFT-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C=CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)/C=C/C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-(2-methoxyphenyl)prop-2-enamide is a novel synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 427.52 g/mol. The structural characteristics include a benzothiophene core, a cyano group, and an amide linkage which are critical for its biological activity.
Recent studies have indicated that compounds with similar structures exhibit various pharmacological effects. The primary mechanisms of action identified include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In silico docking studies suggest strong binding affinity to the active site of 5-LOX, indicating a selective inhibition profile with minimal interaction with cyclooxygenase (COX) enzymes .
- Antimicrobial Activity : Preliminary evaluations have demonstrated that derivatives of benzothiophene compounds exhibit antimicrobial properties against various bacterial strains. This suggests that the compound may possess similar antibacterial activity .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds structurally related to our target compound:
| Compound | Target Enzyme | Binding Energy (Kcal/mol) | Ki Inhibition Constant |
|---|---|---|---|
| Compound 1 | COX-2 | -12.3 | 12.23 nM |
| Compound 1 | 5-LOX | -8.5 | 807.43 nM |
| (Target Compound) | 5-LOX | -9.0 | 243.23 nM |
Case Studies
- Anti-inflammatory Studies : A study conducted using molecular docking simulations highlighted that the target compound exhibited a significant binding affinity for 5-LOX, suggesting its potential as an anti-inflammatory agent. The study emphasized the need for further optimization to enhance selectivity and potency .
- Antimicrobial Evaluation : In vitro assays conducted on similar benzothiophene derivatives showed promising results against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. These findings warrant further investigation into the antimicrobial properties of our target compound .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogues
Key Observations :
- The target compound and its brominated analogue () share the benzothiophene core and enamide linkage but differ in the aryl substituent position and halogenation.
- The nucleoside-phosphoramidite compound () diverges significantly in backbone structure, suggesting distinct applications (e.g., oligonucleotide synthesis vs. small-molecule therapeutics).
Spectroscopic and Analytical Comparisons
Table 2: NMR Data Comparison (Selected Peaks)
Insights :
- The target compound’s ¹H-NMR spectrum is consistent with a monosubstituted methoxy group (δ ~3.85), distinct from Zygocaperoside’s glycoside signals .
- The cyano group’s ¹³C-NMR resonance (~120 ppm) aligns with literature values for similar nitriles .
Crystallographic and Computational Tools
Structural elucidation of such compounds often relies on software like SHELXL (for refinement) and OLEX2 (for visualization) . For example, the benzothiophene core’s planarity and torsional angles could be analyzed using these tools, with comparisons to analogues in or .
Research Findings and Implications
- Synthetic Challenges : The enamide linkage and steric hindrance from the tetrahydro-benzothiophene core may complicate synthesis, requiring optimized conditions (e.g., DMAP/triethylamine catalysis as in ).
- SAR Hypotheses: The absence of a bromine atom (vs.
- Environmental and Safety Data: No Toxics Release Inventory (TRI) data are available for this compound, though revisions for analogous substances highlight the importance of accurate reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
